1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzofuran moiety, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and an appropriate nucleophile.
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.
Coupling Reactions: The final coupling of the benzofuran moiety, fluorophenyl group, and dihydropyridazine core can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Properties
Molecular Formula |
C26H17FN4O4 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H17FN4O4/c27-16-10-12-18(13-11-16)31-15-14-20(32)23(30-31)25(33)29-22-19-8-4-5-9-21(19)35-24(22)26(34)28-17-6-2-1-3-7-17/h1-15H,(H,28,34)(H,29,33) |
InChI Key |
ZNSBPIPFJAKCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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